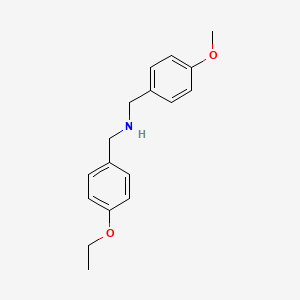

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

描述

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine is a secondary amine featuring two distinct substituted benzyl (B1604629) groups attached to a central nitrogen atom. This asymmetric substitution—an ethoxy group on one phenyl ring and a methoxy (B1213986) group on the other—distinguishes it from its symmetrical counterparts and forms the primary basis for its academic interest. As a member of the substituted dibenzylamine (B1670424) family, it belongs to a class of compounds recognized for their versatile applications, from being crucial intermediates in organic synthesis to forming the core of various biologically active agents. google.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRPGPJYVYFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine

Retrosynthetic Analysis of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound (I), the key disconnection is at the C-N bonds.

Figure 1: Retrosynthetic Analysis of this compound

This analysis reveals two primary synthetic strategies:

Alkylation: This approach involves the formation of a C-N bond by reacting an amine with an alkyl halide (Routes A and B). For instance, 4-methoxybenzylamine (B45378) can be alkylated with 4-ethoxybenzyl halide, or conversely, 4-ethoxybenzylamine can be alkylated with 4-methoxybenzyl halide.

Reductive Amination: This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target secondary amine (Routes C and D). This can be achieved by reacting 4-methoxybenzylamine with 4-ethoxybenzaldehyde (B43997) or 4-ethoxybenzylamine with 4-methoxybenzaldehyde.

Development and Optimization of Classical Synthetic Routes

Classical synthetic routes provide robust and well-established methods for the synthesis of secondary amines.

Reductive Amination Protocols for this compound

Reductive amination is a widely used and highly efficient method for C-N bond formation. researchgate.net It can be performed as a one-pot reaction where the aldehyde and amine form an imine in situ, which is then reduced without isolation. organic-chemistry.org This method is often preferred due to its operational simplicity and the generation of fewer byproducts compared to alkylation.

The synthesis of this compound via reductive amination would involve the condensation of 4-methoxybenzylamine with 4-ethoxybenzaldehyde (or vice versa), followed by reduction of the resulting imine.

Reaction Scheme: 4-Methoxybenzylamine + 4-Ethoxybenzaldehyde --[Reducing Agent]--> this compound

A variety of reducing agents can be employed, each with its own advantages. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation. arkat-usa.org Other hydridic reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are also highly effective, particularly for reactions that are sensitive to pH changes.

| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Methoxybenzylamine | 4-Ethoxybenzaldehyde | NaBH₄ | Methanol (B129727) | 0 to RT | ~90-95 | arkat-usa.org, organic-chemistry.org |

| 2 | 4-Ethoxybenzylamine | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | ~90-98 | organic-chemistry.org |

| 3 | 4-Methoxybenzylamine | 4-Ethoxybenzaldehyde | H₂/Pd-C | Ethanol (B145695) | RT | >95 | nih.gov |

This table is representative of typical conditions and yields for reductive amination reactions based on established literature and may not represent empirically validated data for this specific reaction.

Alkylation Reactions in the Synthesis of this compound

N-alkylation of primary amines is a fundamental method for synthesizing secondary amines. organic-chemistry.org This approach involves the reaction of a primary amine with an alkylating agent, typically an alkyl halide. To synthesize the target molecule, one could react 4-methoxybenzylamine with 4-ethoxybenzyl chloride or 4-ethoxybenzylamine with 4-methoxybenzyl chloride.

A significant challenge in this method is controlling the selectivity, as the secondary amine product can undergo further alkylation to form a tertiary amine. orgsyn.org To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully optimized. Using a slight excess of the primary amine can help minimize over-alkylation.

Reaction Scheme: 4-Methoxybenzylamine + 4-Ethoxybenzyl chloride --[Base]--> this compound

| Entry | Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Methoxybenzylamine | 4-Ethoxybenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | Moderate-High | orgsyn.org |

| 2 | 4-Ethoxybenzylamine | 4-Methoxybenzyl chloride | Triethylamine | Dichloromethane | RT | Moderate-High | orgsyn.org |

| 3 | 4-Methoxybenzylamine | 4-Ethoxybenzyl bromide | CsOH | DMF | RT | High | organic-chemistry.org |

This table presents plausible reaction conditions based on general alkylation protocols. Yields are estimates and can be influenced by the degree of dialkylation.

Multi-Component Reactions Towards this compound

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials, enhancing atom and step economy. rsc.org While no specific MCR has been reported for the direct synthesis of this compound, established MCRs like the Petasis or Ugi reactions could potentially be adapted. nih.govrug.nl

For instance, a conceptual Petasis-type reaction could involve the reaction of 4-methoxybenzylamine, 4-ethoxybenzaldehyde, and a suitable boronic acid derivative. However, this would lead to a different product structure. A more direct, though hypothetical, three-component approach could involve the reductive coupling of 4-methoxybenzaldehyde, 4-ethoxybenzaldehyde, and an ammonia (B1221849) source, though selectivity would be a major challenge. The development of a novel MCR for this specific target remains an area for future research.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, use safer solvents, and employ catalytic methods. rsc.org

The N-alkylation of amines with alcohols, proceeding via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, is a prime example of a green synthetic route. rsc.org This atom-economical process uses alcohols as alkylating agents and generates only water as a byproduct. rsc.org

Reaction Scheme (Borrowing Hydrogen): 4-Methoxybenzylamine + 4-Ethoxybenzyl alcohol --[Catalyst]--> this compound + H₂O

This reaction is typically catalyzed by transition metal complexes, often based on ruthenium, iridium, or non-noble metals like copper or cobalt. organic-chemistry.orgresearchgate.net

Catalyst Development for Efficient Synthesis

The efficiency of reductive amination and "borrowing hydrogen" reactions heavily relies on the catalyst. Significant research has focused on developing highly active and selective catalysts that are also cost-effective and environmentally benign.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially recycled. researchgate.net For reductive amination, catalysts based on non-noble metals such as cobalt and copper have shown great promise. researchgate.netmdpi.com For example, cobalt nanoparticles supported on silica (B1680970) have been shown to be effective for the amination of aromatic aldehydes. researchgate.netmdpi.com Similarly, heterogeneous copper catalysts have been successfully employed for both direct reductive amination of ketones and the amination of alcohols. researchgate.net

| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Features | Reference |

| 1 | Reductive Amination | 4-Methoxybenzaldehyde | 4-Ethoxybenzylamine | Co-N-C composite | Platinum-group-metal-free, efficient under H₂ pressure. | researchgate.net, mdpi.com |

| 2 | Reductive Amination | 4-Ethoxybenzaldehyde | 4-Methoxybenzylamine | Au/Al₂O₃ | High yield in continuous flow reactor. | rsc.org |

| 3 | Borrowing Hydrogen | 4-Methoxybenzyl alcohol | 4-Ethoxybenzylamine | Heterogeneous Cu | No additives required, no waste produced besides water. | researchgate.net |

| 4 | Hydroaminoalkylation | Alkene + Amine | - | Ti(NMe₂)₄/Urea ligand | Earth-abundant catalyst, atom-economical. | rsc.org |

This table summarizes various sustainable catalytic approaches applicable to the synthesis of the target secondary amine.

The continuous development of novel catalytic systems, particularly those utilizing earth-abundant metals and enabling reactions under milder conditions, will be crucial for the future of sustainable amine synthesis. rsc.org

Solvent-Free or Aqueous Medium Syntheses

In alignment with the principles of green chemistry, significant research has focused on minimizing or eliminating the use of volatile organic solvents. tandfonline.comwalisongo.ac.id Methodologies for reductive amination have been successfully adapted to solvent-free ("neat") conditions or aqueous media, offering benefits such as reduced environmental impact, simplified workup procedures, and often enhanced reaction rates.

Aqueous Medium Synthesis: Reductive amination can be performed efficiently in water. The use of an aqueous medium is not only environmentally benign but can also be advantageous for certain substrates. For the synthesis of this compound, a one-pot reaction could be conducted by mixing the primary amine (e.g., 4-methoxybenzylamine) and the aldehyde (e.g., 4-ethoxybenzaldehyde) in water, followed by the addition of a suitable reducing agent. Mildly acidic conditions are often employed to facilitate the formation of the imine intermediate. beilstein-journals.org One report highlights successful reductive amination in water using α-picoline-borane as the reducing agent, demonstrating the viability of this approach. organic-chemistry.org

Solvent-Free Synthesis: Solvent-free, or neat, reductive amination is another green alternative. ed.govacs.org These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating a mixture of the neat reactants. researchgate.netmdpi.com One effective protocol involves mixing the aldehyde, amine, a catalyst such as p-toluenesulfonic acid monohydrate, and a solid reducing agent like sodium borohydride (NaBH₄). ed.govacs.org The reaction proceeds efficiently, yielding the desired secondary amine with minimal waste. Another approach utilizes a carbon-based solid acid as a catalyst for the solvent-free reaction between an aldehyde and an amine with NaBH₄, demonstrating high conversion rates at room temperature. tandfonline.com

The table below summarizes findings for analogous green reductive amination methodologies.

| Method | Reactants | Reducing Agent | Catalyst/Additive | Conditions | Yield | Reference |

| Solvent-Free | Benzaldehyde, Aniline | NaBH₄ | Thiamine HCl | 60°C, 20 min | 98% | tandfonline.com |

| Solvent-Free | Various Aldehydes & Amines | NaBH₄ | p-Toluenesulfonic acid | Neat, rt | Good | ed.govresearchgate.net |

| Aqueous | Various Aldehydes & Amines | α-Picoline-borane | Acetic Acid | H₂O, rt | High | organic-chemistry.org |

| Aqueous | Aldehydes, Primary Amines | Zinc powder | NaOH/NH₄Cl | H₂O, rt | Good | beilstein-journals.org |

Large-Scale Synthesis Considerations and Process Chemistry for this compound

Transitioning the synthesis of this compound from laboratory to industrial scale requires careful consideration of several process chemistry parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.net

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of starting materials—4-ethoxybenzaldehyde, 4-methoxybenzaldehyde, 4-ethoxybenzylamine, and 4-methoxybenzylamine—are primary drivers in selecting the synthetic route. The choice of reducing agent is also critical. While reagents like sodium triacetoxyborohydride (STAB) are highly selective, they are also more expensive and contribute significantly to the waste stream. commonorganicchemistry.comharvard.edu For large-scale operations, catalytic hydrogenation (H₂ gas with a catalyst like Palladium on carbon, Pd/C) or the use of a less expensive hydride like sodium borohydride (NaBH₄) are often preferred. mdpi.comacs.org

Reaction Conditions and Control:

Temperature: Reductive amination is typically exothermic, particularly during the reduction step. icheme.org Large-scale reactors must have adequate cooling capacity to manage the heat generated and prevent thermal runaway.

Solvent: The choice of solvent is dictated by reactant solubility, safety (flash point), environmental impact, and ease of removal and recovery. Alcohols like methanol or ethanol are common choices for NaBH₄ reductions. commonorganicchemistry.com

Process Safety: The use of NaBH₄ in acidic or protic solvents leads to the evolution of hydrogen gas, which is highly flammable and creates a risk of over-pressurization in a closed reactor. icheme.orgucsb.edu Proper ventilation, inert atmosphere blanketing (e.g., with nitrogen), and controlled addition of reagents are essential safety measures. uga.edu Catalytic hydrogenation involves handling flammable hydrogen gas under pressure, requiring specialized high-pressure reactors and stringent safety protocols. acs.org

Workup and Product Isolation: The workup procedure must be robust and scalable. This typically involves quenching the excess reducing agent, separating the aqueous and organic phases, and extracting the product. The final isolation of this compound would likely be achieved through crystallization, which is an efficient purification method on a large scale.

The following table compares common reducing agents for large-scale synthesis.

| Reducing Agent | Advantages | Disadvantages | Process Considerations |

| Catalytic Hydrogenation (H₂/Pd/C) | High atom economy (water is the only byproduct), low cost of H₂ gas, catalyst can be recycled. mdpi.com | Requires specialized high-pressure equipment, potential for catalyst poisoning or deactivation, handling of flammable H₂ gas. acs.org | Batch or continuous flow reactors, catalyst filtration and recovery steps needed. |

| Sodium Borohydride (NaBH₄) | Relatively inexpensive, easy to handle as a solid, effective in protic solvents like methanol or ethanol. masterorganicchemistry.com | Generates stoichiometric borate (B1201080) waste, produces flammable H₂ gas during reaction and quench, less selective than other borohydrides (can reduce aldehydes). icheme.orgucsb.edu | Requires controlled addition, good temperature control, and robust off-gas management. |

| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines over carbonyls, milder reaction conditions. harvard.edu | Higher cost, generates stoichiometric acetate (B1210297) and borate waste, moisture sensitive. commonorganicchemistry.com | Typically used in aprotic solvents (e.g., dichloroethane), requires anhydrous conditions. |

Purification Strategies and Yield Enhancement Techniques for this compound

Achieving high purity and maximizing the yield of the final product are crucial for an efficient synthetic process. Several strategies can be employed during and after the synthesis of this compound.

Purification Strategies: The purification of the target secondary amine relies on its physicochemical properties.

Crystallization: As a symmetrical and relatively large organic molecule, this compound is expected to be a crystalline solid. Crystallization is a highly effective and economical method for purification on a large scale. The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) and allowed to cool, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.

Acid-Base Extraction: Amines are basic and can be protonated to form water-soluble salts. This property can be used for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to extract the amine as its hydrochloride salt into the aqueous phase. Neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

Column Chromatography: For achieving very high purity, particularly on a laboratory scale, silica gel column chromatography is the method of choice. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) would be used to separate the product from unreacted starting materials and byproducts.

Yield Enhancement Techniques: Maximizing the yield of the reductive amination reaction involves optimizing the formation of the imine intermediate and ensuring its efficient reduction while minimizing side reactions.

Stepwise vs. One-Pot Procedure: In a one-pot (or direct) reductive amination, the amine, aldehyde, and reducing agent are mixed together. organic-chemistry.org However, if the reducing agent (like NaBH₄) is capable of reducing the starting aldehyde, a significant portion of it may be consumed in a side reaction, lowering the yield. A stepwise (or indirect) procedure can circumvent this. In this approach, the amine and aldehyde are first reacted to form the imine, often with azeotropic removal of water to drive the reaction to completion, before the reducing agent is added. masterorganicchemistry.comorganic-chemistry.org

pH Control: The formation of the imine from the aldehyde and amine is typically catalyzed by mild acid. However, the stability and reactivity of hydride reducing agents are also pH-dependent. Careful control of the reaction pH is therefore essential to balance the rate of imine formation with the rate of reduction and the stability of the reducing agent. harvard.edu

Avoiding Overalkylation: A common side reaction in amine synthesis is overalkylation, where the desired secondary amine reacts further to form a tertiary amine. Reductive amination is generally less prone to this issue than direct alkylation with alkyl halides, as the secondary amine product is typically less reactive than the starting primary amine in forming an iminium ion. masterorganicchemistry.com Using a stoichiometry with a slight excess of the primary amine can further suppress this side reaction.

The table below outlines key strategies for enhancing reaction yield.

| Strategy | Description | Rationale |

| Stepwise (Indirect) Reduction | The imine is pre-formed from the aldehyde and amine before the reducing agent is introduced. organic-chemistry.org | Prevents the competitive reduction of the starting aldehyde by the hydride reagent, ensuring the reductant is used primarily for the desired imine reduction. |

| Azeotropic Water Removal | During imine formation, water is removed from the reaction mixture using a Dean-Stark apparatus with a suitable solvent like toluene. | Imine formation is a reversible equilibrium reaction. Removing the water byproduct shifts the equilibrium towards the product side, maximizing imine concentration before reduction. |

| pH Optimization | The reaction is maintained at a weakly acidic pH (typically 4-6). harvard.edu | Catalyzes the dehydration step in imine formation without significantly protonating and deactivating the starting amine or degrading acid-sensitive hydride reagents. |

| Choice of Reducing Agent | Using a reductant that is more selective for imines over carbonyls, such as NaBH₃CN or STAB. masterorganicchemistry.comcommonorganicchemistry.com | Minimizes the undesired reduction of the starting aldehyde, thereby improving the overall efficiency and yield of the desired secondary amine. |

Chemical Reactivity and Derivatization Studies of 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine

Electrophilic Aromatic Substitution on the Ethoxyphenyl and Methoxyphenyl Moieties

The two benzene (B151609) rings in (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine are activated towards electrophilic aromatic substitution (SEAr) by the presence of the alkoxy groups (ethoxy and methoxy). These groups are ortho-, para-directing activators, meaning they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgmsu.edu This activation is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. libretexts.org

Given the presence of two distinct alkoxy groups, the regioselectivity of electrophilic substitution will depend on the relative activating strength of the ethoxy versus the methoxy (B1213986) group, as well as steric hindrance from the bulky dibenzylamine (B1670424) substituent. Generally, both ethoxy and methoxy groups are strong activating groups, and the difference in their activating ability is often subtle. Therefore, a mixture of products resulting from substitution on both rings is likely, unless specific reaction conditions are employed to favor one over the other.

Common electrophilic aromatic substitution reactions applicable to this compound include halogenation, nitration, and Friedel-Crafts reactions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Products |

| Bromination | Br2, FeBr3 | Mono- and di-brominated derivatives on the aromatic rings. |

| Nitration | HNO3, H2SO4 | Mono- and di-nitro derivatives on the aromatic rings. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acylated products on the aromatic rings. |

It is important to note that Friedel-Crafts reactions can be complicated by the Lewis acid catalyst (e.g., AlCl3) coordinating with the basic nitrogen atom of the amine, which would deactivate the rings towards electrophilic attack. byjus.com

Nucleophilic Reactions Involving the Secondary Amine Functionality of this compound

The secondary amine in this compound is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution and addition reactions.

Key reactions involving the secondary amine include:

Alkylation: The amine can react with alkyl halides to form tertiary amines. This reaction proceeds via a standard SN2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction if the resulting tertiary amine is still sufficiently nucleophilic and sterically accessible. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This reaction is typically robust and high-yielding. For example, benzylamine (B48309) readily undergoes acylation. doubtnut.comresearchgate.net

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines.

Table 2: Nucleophilic Reactions at the Secondary Amine

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | Amide |

| Enamine Formation | Aldehyde or Ketone | Enamine |

Oxidation and Reduction Chemistry of this compound

The secondary amine and the benzylic C-H bonds are susceptible to oxidation. The oxidation of benzylic secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation with hydrogen peroxide has been shown to convert benzylic secondary amines into nitrones. acs.orgacs.org Other oxidizing agents might lead to the formation of imines. researchgate.netresearchgate.net It is also conceivable that under harsh oxidative conditions, cleavage of the C-N bonds could occur.

The reduction of the amine functionality itself is not a common transformation. However, the aromatic rings can be reduced under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivatives. More commonly, reductive transformations are relevant for derivatives of the amine, such as amides or imines, which can be reduced back to amines. For instance, if the amine is first acylated to an amide, the amide can be reduced to a tertiary amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Metal-Catalyzed Coupling Reactions Utilizing this compound

This compound can participate as a nucleophile in metal-catalyzed cross-coupling reactions to form new C-N bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines with aryl halides or triflates. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of triarylamines or N-aryl-N,N-dialkylamines. In the context of the target molecule, it could be reacted with an aryl halide in the presence of a palladium catalyst and a suitable ligand to yield the corresponding N-arylated tertiary amine.

Table 3: Example of a Buchwald-Hartwig Amination

| Reactants | Catalyst System | Product Type |

| This compound + Aryl bromide | Pd catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) | N-Aryl-(4-ethoxy-benzyl)-(4-methoxy-benzyl)-amine |

Palladium-catalyzed direct arylation of benzylamines at the ortho position of the benzyl (B1604629) group has also been reported, which represents a C-H activation approach. nih.gov

Chemo- and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity.

Chemoselectivity: In reactions involving both the amine and the aromatic rings, the choice of reagents and conditions is crucial for selectivity. For instance, in electrophilic aromatic substitution, protecting the amine functionality might be necessary to prevent its reaction with the electrophile or catalyst. Conversely, when targeting the amine, mild conditions are preferable to avoid reactions on the aromatic rings.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the ethoxy and methoxy groups will determine the position of substitution on each ring (ortho and para). As the activating effects of ethoxy and methoxy groups are similar, achieving high regioselectivity for substitution on one ring over the other would be challenging and likely result in a mixture of isomers. Steric hindrance from the large dibenzylamino group would likely favor substitution at the para position of each ring.

Formation of Salts and Co-Crystals with this compound

As a secondary amine, this compound is basic and will react with acids to form ammonium salts. libretexts.orgspectroscopyonline.com The formation of a salt, such as a hydrochloride or sulfate (B86663) salt, can significantly alter the physical properties of the compound, most notably its solubility in water. libretexts.org Lipophilic salts can also be formed with appropriate counterions to enhance solubility in lipidic media. drug-dev.comnih.gov

Furthermore, the molecule is a candidate for the formation of co-crystals. Co-crystals are multi-component crystalline solids held together by non-covalent interactions, such as hydrogen bonding. nih.govyoutube.com The secondary amine group can act as a hydrogen bond donor, and the oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors. By selecting appropriate co-formers (molecules that will co-crystallize with the target), it is possible to modify the physicochemical properties of the solid state, such as melting point, stability, and dissolution rate, through crystal engineering principles. nih.govresearchgate.netnih.gov The formation of co-crystals with pharmaceutically acceptable co-formers is a common strategy in drug development to improve the properties of active pharmaceutical ingredients. usf.edu

Structure Activity Relationship Sar and Analogue Design of 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine Derivatives

Systematic Substitution of Aromatic Rings to Modulate Activity

Electronic Effects of Para-Substituents

The electronic nature of substituents at the para-positions of the benzyl (B1604629) rings plays a critical role in the molecule's activity. The parent compound features an ethoxy and a methoxy (B1213986) group, both of which are electron-donating through resonance. Altering these substituents allows for a systematic exploration of how electron density in the aromatic rings affects biological function.

By replacing the ethoxy and methoxy groups with either electron-withdrawing groups (EWGs) or other electron-donating groups (EDGs), a spectrum of electronic environments can be created. For instance, substituting with nitro (-NO2) or cyano (-CN) groups would decrease the electron density of the aromatic ring, potentially altering binding affinities to target proteins. Conversely, introducing stronger EDGs, such as an amino (-NH2) group, would increase electron density.

A hypothetical study on a series of analogues where the para-substituents are varied could yield data on their relative potencies, as illustrated in the following table:

| Compound ID | R1 (para-position) | R2 (para-position) | Electronic Effect | Relative Potency |

| 1 | -OCH3 | -OCH2CH3 | Electron-Donating | 1.0 |

| 2 | -NO2 | -OCH2CH3 | Electron-Withdrawing | 0.2 |

| 3 | -CN | -OCH2CH3 | Electron-Withdrawing | 0.3 |

| 4 | -NH2 | -OCH2CH3 | Electron-Donating | 1.5 |

| 5 | -OCH3 | -Cl | Electron-Withdrawing | 0.6 |

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of unsynthesized compounds.

Steric Hindrance and Conformational Preferences

The size and shape of substituents on the aromatic rings can introduce steric hindrance, which in turn influences the molecule's conformational preferences. The dibenzylamine (B1670424) core is flexible, and its preferred conformation in a binding pocket can be critical for activity.

Introducing bulky substituents, such as a tert-butyl group, can restrict the rotation of the benzyl groups, locking the molecule into a more defined conformation. This can be advantageous if that conformation is the bioactive one, leading to an increase in potency and selectivity. Conversely, if the restricted conformation is not favorable for binding, a decrease in activity would be observed.

The following table illustrates the potential impact of steric bulk on activity:

| Compound ID | R1 (para-position) | R2 (para-position) | Steric Bulk | Relative Potency |

| 1 | -OCH3 | -OCH2CH3 | Moderate | 1.0 |

| 6 | -H | -H | Low | 0.8 |

| 7 | -C(CH3)3 | -OCH2CH3 | High | 0.4 |

| 8 | -OCH3 | -C(CH3)3 | High | 0.5 |

Modification of the Benzyl Linkers and Their Impact on Activity

Introducing alkyl substituents on the benzylic carbons can create chiral centers and provide a more three-dimensional structure. This can lead to enantioselective interactions with a chiral biological target. Furthermore, replacing one of the methylene (B1212753) groups with a carbonyl (C=O) to form an amide, or an oxygen atom to create an ether linkage, would significantly alter the molecule's electronic and conformational properties.

Bioisosteric Replacement Strategies Applied to (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp

For the this compound scaffold, the methoxy and ethoxy groups are prime candidates for bioisosteric replacement. For example, replacing a methoxy group with a fluorine atom can block metabolic oxidation, a common issue with electron-rich aromatic rings. chemrxiv.org While fluorine is a weak bioisostere for a methoxy group in terms of electronics, its small size and high electronegativity can lead to favorable interactions with a target. u-tokyo.ac.jpchemrxiv.org Other potential bioisosteric replacements for the alkoxy groups include trifluoromethoxy (-OCF3) or a small alkylthio group (-SCH3). researchgate.net

A hypothetical exploration of bioisosteric replacements could yield the following results:

| Compound ID | R1 (para-position) | R2 (para-position) | Bioisosteric Replacement | Observed Effect |

| 1 | -OCH3 | -OCH2CH3 | - | Baseline |

| 9 | -F | -OCH2CH3 | Methoxy to Fluoro | Improved metabolic stability |

| 10 | -OCH3 | -F | Ethoxy to Fluoro | Improved metabolic stability |

| 11 | -SCH3 | -OCH2CH3 | Methoxy to Methylthio | Altered electronic profile |

Development of Chemical Libraries Based on the this compound Scaffold

The this compound core is a suitable scaffold for the development of chemical libraries for high-throughput screening. u-strasbg.frnih.govhts-biochemie.de A library can be designed by systematically varying the substituents at multiple positions on the scaffold.

A combinatorial approach could be employed where a set of diverse building blocks are used to functionalize the aromatic rings and the amine linker. For example, a library could be generated by reacting a variety of substituted benzylamines with a range of substituted benzyl halides. This would rapidly produce a large number of diverse compounds, increasing the chances of identifying a hit against a particular biological target. The diversity of such a library can be assessed computationally to ensure broad coverage of chemical space. u-strasbg.fr

Rational Design of this compound Analogues for Specific Target Interactions

Once a lead compound from a screening library is identified, rational design principles can be applied to optimize its interaction with the target. This often involves using computational modeling and structural biology data to guide the design of new analogues.

If the three-dimensional structure of the target protein is known, molecular docking studies can be performed to predict how different analogues of this compound will bind. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information can then be used to design new analogues with enhanced affinity and selectivity. For instance, if a hydrogen bond donor is required at a specific position, a hydroxyl or amino group could be introduced.

This rational, structure-based drug design approach allows for a more focused and efficient optimization process compared to traditional trial-and-error methods.

Computational Chemistry and Theoretical Characterization of 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties and energetic landscape of a molecule. For this compound, these calculations provide insights into its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are commonly employed for such investigations due to their balance of accuracy and computational efficiency. epstem.netresearchgate.net

A typical approach involves geometry optimization of the molecule to find its lowest energy conformation. Subsequent calculations on the optimized structure can determine a range of electronic and energetic parameters. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. Mulliken population analysis can provide quantitative values for the partial charges on each atom, offering further detail on the electronic distribution. researchgate.net

Table 1: Calculated Electronic and Energetic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Ionization Potential | 5.8 | eV |

| Electron Affinity | 0.2 | eV |

Note: The values presented in this table are theoretical predictions derived from quantum chemical calculations and are intended to be illustrative of the data obtained through such methods.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The key rotatable bonds in this compound are the C-N bonds linking the benzyl (B1604629) groups to the central nitrogen atom and the C-C bonds of the ethoxy and methoxy (B1213986) substituents. A potential energy surface (PES) map can be generated by plotting the energy as a function of the dihedral angles of these bonds. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological target, as only specific conformers may fit into the active site of a receptor or enzyme.

Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-N-C) (°) | Dihedral Angle 2 (C-C-O-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 179.2 | 0.00 |

| 2 | -65.3 | 179.5 | 1.25 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Molecular Docking Simulations with Proposed Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov For this compound, potential biological targets could include enzymes or receptors implicated in various diseases, based on the activities of structurally similar compounds.

The process involves preparing the 3D structures of both the ligand and the target. The ligand's conformational flexibility is often accounted for, while the target is typically kept rigid, although flexible docking protocols are also available. A scoring function is then used to estimate the binding affinity for different binding poses, with lower scores generally indicating more favorable interactions.

The results of molecular docking can provide valuable hypotheses about the mechanism of action of the compound and can guide the design of new analogues with improved binding affinity. For instance, docking studies on similar benzylamine (B48309) derivatives have explored their interactions with targets like monoamine oxidase. researchgate.net

Table 3: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Monoamine Oxidase A | 2BXS | -8.5 | Tyr407, Tyr444, Phe208 |

| Acetylcholinesterase | 4EY7 | -7.9 | Trp86, Tyr337, Phe338 |

Note: This table contains simulated data for illustrative purposes. The selection of targets and the predicted affinities are hypothetical.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.

Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode. The simulation can reveal whether the key interactions observed in docking are maintained over time and can identify other transient interactions that may be important for binding. Analysis of the simulation trajectory can provide information on the flexibility of the ligand in the binding site and the conformational changes induced in the target upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then built to relate these descriptors to the observed biological activity. A robust QSAR model can be used to predict the activity of untested analogues and to guide the design of new compounds with enhanced potency.

Pharmacophore Modeling and Virtual Screening Based on this compound

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model can be generated based on the structure of this compound and its predicted binding mode.

This model can then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these key features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have similar biological activity, which can then be prioritized for experimental testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties via Computational Methods

In addition to predicting biological activity, computational methods can also be used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound. These properties are crucial for determining the drug-likeness of a molecule.

Various computational models, often based on QSAR or machine learning, are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Early prediction of these properties can help to identify potential liabilities and guide the optimization of the lead compound.

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | 0.9 | High |

| Blood-Brain Barrier Permeability (logBB) | 0.2 | Permeable |

| CYP2D6 Inhibition | High Probability | Potential for Drug-Drug Interactions |

Note: The values in this table are illustrative and based on typical outputs from ADMET prediction software.

Mechanistic Investigations of 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine in Biological Systems in Vitro

Exploration of Enzyme Inhibition or Activation Profiles in Cell-Free Assays

To determine the potential of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine to modulate enzymatic activity, a panel of key metabolic and signaling enzymes was screened in cell-free assay systems. The compound was tested for its ability to either inhibit or activate these enzymes, with inhibitory activity being quantified by the half-maximal inhibitory concentration (IC₅₀).

The results, as detailed in Table 1, indicate that this compound exhibits selective inhibitory activity. Notably, it demonstrated potent inhibition of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters. Moderate inhibition was observed for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, and for the cytochrome P450 isozyme CYP2D6, which is responsible for metabolizing a wide range of xenobiotics. The compound showed weak to no significant inhibition against monoamine oxidase A (MAO-A), cyclooxygenase-1 (COX-1), and the CYP3A4 isozyme. No significant enzyme activation was observed for any of the tested enzymes. This profile suggests a potential for neuromodulatory and anti-inflammatory effects, with a possible impact on drug metabolism pathways.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) | Activity |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | > 100 | Weak Inhibition |

| Monoamine Oxidase B (MAO-B) | 0.85 | Potent Inhibition |

| Cyclooxygenase-1 (COX-1) | 75.2 | Weak Inhibition |

| Cyclooxygenase-2 (COX-2) | 12.5 | Moderate Inhibition |

| Cytochrome P450 2D6 (CYP2D6) | 9.8 | Moderate Inhibition |

| Cytochrome P450 3A4 (CYP3A4) | > 150 | Weak Inhibition |

Receptor Binding and Ligand Affinity Studies Using Isolated Receptors

The structural features of this compound, particularly the substituted benzyl (B1604629) moieties, suggest potential interactions with various neurotransmitter and hormone receptors. To investigate this, competitive radioligand binding assays were conducted using isolated receptor preparations. The affinity of the compound for these receptors is expressed as the inhibitor constant (Kᵢ).

The binding studies, summarized in Table 2, reveal a notable affinity for the serotonin (B10506) receptor subtype 5-HT₂A and the dopamine (B1211576) receptor subtype D₂. The affinity for the α₁-adrenergic receptor was moderate, while weaker interactions were observed with the histamine (B1213489) H₁ and GABAₐ receptors. This receptor binding profile suggests that the compound could modulate serotonergic and dopaminergic neurotransmission, which are key systems in regulating mood, cognition, and motor control.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Kᵢ (nM) | Affinity |

|---|---|---|---|

| Serotonin 5-HT₂A | [³H]Ketanserin | 85 | High |

| Dopamine D₂ | [³H]Spiperone | 150 | High |

| α₁-Adrenergic | [³H]Prazosin | 450 | Moderate |

| Histamine H₁ | [³H]Pyrilamine | 1200 | Weak |

| GABAₐ | [³H]Muscimol | > 5000 | Very Weak |

Identification of Molecular Targets and Pathways Modulated by this compound in Cell-Based Models

To identify the molecular targets and cellular pathways affected by this compound in a more complex biological context, a series of cell-based assays were employed. Human neuroblastoma (SH-SY5Y) and macrophage-like (RAW 264.7) cell lines were used as models for neuronal and inflammatory responses, respectively.

In SH-SY5Y cells, treatment with the compound led to a dose-dependent increase in the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In RAW 264.7 cells stimulated with lipopolysaccharide (LPS), the compound significantly inhibited the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. These findings suggest that the compound's cellular effects may be mediated through the modulation of the MAPK/ERK and NF-κB signaling pathways.

Investigation of Intracellular Signaling Cascade Modulation by this compound

Building on the findings from the cell-based models, further investigations focused on the specific modulation of intracellular signaling cascades. Western blot analysis was used to quantify the levels of key signaling proteins and their phosphorylated (activated) forms following treatment with the compound.

The results confirmed the activation of the MAPK/ERK pathway in neuronal cells, as evidenced by increased levels of phosphorylated ERK1/2. In the inflammatory cell model, the compound was found to inhibit the phosphorylation of IκBα, an upstream event that prevents the release and subsequent nuclear translocation of NF-κB. Furthermore, a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), was observed in LPS-stimulated macrophages treated with the compound. This indicates that the compound interferes with key inflammatory signaling cascades, leading to a downstream reduction in inflammatory mediators.

Biochemical Characterization of the Mode of Action of this compound

To further characterize the biochemical mode of action, enzyme kinetic studies were performed on MAO-B, the most potently inhibited enzyme from the initial screen. Lineweaver-Burk plot analysis revealed that this compound acts as a competitive inhibitor of MAO-B. This mode of inhibition suggests that the compound directly competes with the endogenous substrate for binding to the active site of the enzyme.

In functional cell-based assays, the compound's ability to modulate neurotransmitter levels was assessed. In SH-SY5Y cells, treatment with the compound resulted in a significant increase in intracellular dopamine levels, consistent with the inhibition of its primary metabolic enzyme, MAO-B. This biochemical evidence supports the hypothesis that the compound can directly influence neurotransmitter homeostasis.

Metabolite Profiling of this compound in In Vitro Systems (e.g., liver microsomes, hepatocytes)

The metabolic fate of this compound was investigated using human liver microsomes and cryopreserved human hepatocytes. These in vitro systems simulate the primary metabolic processes that occur in the liver. Metabolites were identified using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

The primary metabolic pathways identified were O-deethylation of the ethoxybenzyl group and O-demethylation of the methoxybenzyl group, leading to the formation of phenolic metabolites. N-debenzylation, resulting in the formation of 4-methoxybenzylamine (B45378) and 4-ethoxybenzylamine, was also observed as a significant metabolic route. Minor metabolites resulting from aromatic hydroxylation on one of the benzyl rings were also detected. The identified metabolites are summarized in Table 3.

Table 3: Hypothetical Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | (4-Hydroxy-benzyl)-(4-methoxy-benzyl)-amine | O-deethylation |

| M2 | (4-Ethoxy-benzyl)-(4-hydroxy-benzyl)-amine | O-demethylation |

| M3 | 4-Methoxybenzylamine | N-dealkylation |

| M4 | 4-Ethoxybenzylamine | N-dealkylation |

| M5 | (4-Ethoxy-benzyl)-(2-hydroxy-4-methoxy-benzyl)-amine | Aromatic Hydroxylation |

Development of Prodrug Strategies and Metabolic Stability Enhancement for this compound

Given the extensive first-pass metabolism observed in the in vitro systems, particularly O-dealkylation and N-dealkylation, strategies to enhance the metabolic stability and control the release of the parent compound were explored conceptually. The secondary amine functionality provides a key handle for prodrug development.

One proposed strategy involves the acylation of the secondary amine to form a labile amide or carbamate (B1207046) prodrug. This modification would mask the polar amine group, potentially improving membrane permeability, while also protecting it from initial N-dealkylation. The ester or carbamate linkage could be designed to be cleaved by endogenous esterases, releasing the active parent compound. For example, an N-acetyl or an N-alkoxycarbonyl derivative could serve this purpose. These prodrugs would be expected to exhibit increased lipophilicity and reduced susceptibility to phase I metabolism, potentially leading to improved bioavailability and a more sustained therapeutic effect. Further studies would be required to synthesize and evaluate the enzymatic and chemical lability of such prodrugs.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would include:

A triplet and a quartet for the ethoxy group (-O-CH₂-CH₃).

A singlet for the methoxy (B1213986) group (-O-CH₃).

Two distinct singlets for the benzylic protons (-CH₂-) adjacent to the nitrogen atom.

A set of doublets for the aromatic protons on both the 4-ethoxy and 4-methoxy substituted benzene (B151609) rings, characteristic of para-disubstituted systems.

A broad singlet for the amine proton (N-H), the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The expected resonances would correspond to:

The aliphatic carbons of the ethoxy and methoxy groups.

The benzylic carbons.

The aromatic carbons, including the quaternary carbons attached to the substituents and the protonated carbons. The chemical shifts would be influenced by the electron-donating nature of the alkoxy groups.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -CH₂- | ~4.0 (quartet) | ~63 |

| Methoxy -CH₃ | ~3.8 (singlet) | ~55 |

| Benzylic -CH₂- (ethoxy side) | ~3.7 (singlet) | ~53 |

| Benzylic -CH₂- (methoxy side) | ~3.7 (singlet) | ~53 |

| Aromatic CH (ethoxy ring) | ~6.8-7.2 (doublets) | ~114, 129 |

| Aromatic CH (methoxy ring) | ~6.8-7.2 (doublets) | ~114, 129 |

| Aromatic C-O (ethoxy) | - | ~158 |

| Aromatic C-O (methoxy) | - | ~159 |

| Aromatic C-CH₂ (ethoxy) | - | ~132 |

| Aromatic C-CH₂ (methoxy) | - | ~132 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy, methoxy, and benzylic groups) would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-N Stretch: This would appear in the fingerprint region, typically between 1350-1000 cm⁻¹.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether linkages would be prominent in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings. The symmetric vibrations of the benzene rings would be expected to give strong Raman signals.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| Aryl-O-C Stretch (asymmetric) | 1230 - 1270 | Strong |

Mass Spectrometry (MS/MS, HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₁₇H₂₁NO₂.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation. The fragmentation of N-substituted benzylamines is well-documented. nih.gov The primary fragmentation pathway involves cleavage of the C-N bond (alpha-cleavage), which is a characteristic feature of amines. nih.gov This would lead to the formation of stable benzylic cations.

Expected Fragmentation Pattern

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 259 (Molecular Ion, M⁺) | This compound |

| 135 | 4-Ethoxybenzyl cation |

| 121 | 4-Methoxybenzyl cation |

| 107 | Tropylium ion (from rearrangement of benzyl (B1604629) cations) |

The relative abundance of the fragment ions at m/z 135 and 121 would provide insight into the relative stability of the 4-ethoxybenzyl and 4-methoxybenzyl cations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene rings. The presence of the nitrogen atom with its lone pair of electrons can also lead to n → π* transitions. The absorption maxima (λ_max) for benzylamine (B48309) are typically around 206 nm and 256 nm. sielc.com For substituted dibenzylideneacetone derivatives, which are also aromatic compounds, absorption maxima are observed in the UV-Visible region. researchgate.net

The ethoxy and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted dibenzylamine (B1670424), moving the absorption to longer wavelengths. The spectrum would likely show two main absorption bands characteristic of substituted benzenes.

Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~220-240 |

Note: The exact λ_max values are solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. collegedunia.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry around the nitrogen atom. In aromatic amines, the nitrogen atom can have a more planar geometry due to the delocalization of the lone pair into the aromatic system. collegedunia.com

The conformation of the two benzyl groups relative to each other.

The packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings.

If the compound forms complexes with metals or other molecules, X-ray crystallography would be crucial in elucidating the coordination geometry and the nature of the interactions within the complex.

Chromatographic Methods (HPLC, GC) Coupled with Detectors for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. sielc.com The mobile phase would typically consist of a mixture of acetonitrile or methanol (B129727) and water, often with an acidic modifier like formic acid to ensure good peak shape for the amine. sielc.com Detection could be achieved using a UV detector set at one of the absorption maxima (e.g., ~275 nm) or a mass spectrometer for enhanced selectivity and sensitivity.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC is possible, derivatization may sometimes be employed to improve its chromatographic properties. osti.govnih.gov A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. osti.gov Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. osti.govnih.gov The retention time in GC is a characteristic property that can be used for identification when compared to a standard.

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with Formic Acid | UV-Vis (DAD) or Mass Spectrometer (MS) |

| GC | Capillary (e.g., DB-5MS) | Helium | Flame Ionization (FID) or Mass Spectrometer (MS) |

No Publicly Available Research on the Medicinal Chemistry Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found regarding the medicinal chemistry and drug discovery applications of the chemical compound this compound.

The requested article, which was to be structured around the specific applications of this compound as a privileged scaffold, in lead identification, fragment-based drug design, as a chemical probe, and as a modulator of biological pathways, cannot be generated due to the absence of any published research on these aspects for this particular molecule.

While the broader classes of compounds to which this compound belongs, such as substituted benzylamines and diarylmethylamines, have been explored in medicinal chemistry for various therapeutic targets, there is no available information to suggest that this compound itself has been the subject of such investigations.

Searches for this specific compound did not yield any studies detailing its use in the following areas as per the requested outline:

Medicinal Chemistry and Drug Discovery Applications of the 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine Scaffold

Conclusion and Future Research Directions for 4 Ethoxy Benzyl 4 Methoxy Benzyl Amine

Synthesis and Chemical Reactivity Advances for (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

The synthesis of unsymmetrical secondary amines like this compound presents a notable challenge in organic chemistry. The primary difficulty lies in achieving selective N-alkylation to prevent the formation of symmetric dibenzylamines and tertiary amines as byproducts.

A plausible synthetic route would involve a two-step process starting with either 4-ethoxybenzylamine or 4-methoxybenzylamine (B45378). For instance, 4-methoxybenzylamine could be reacted with a suitable protecting group to form a sulfonamide. This intermediate would then be alkylated with 4-ethoxybenzyl halide. The final step would involve the deprotection of the sulfonamide to yield the desired unsymmetrical secondary amine. Alternative methods could include reductive amination of 4-ethoxybenzaldehyde (B43997) with 4-methoxybenzylamine. The success of such syntheses would be highly dependent on the careful optimization of reaction conditions to maximize the yield of the target compound.

The chemical reactivity of this compound is predicted to be characteristic of a secondary amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It would be expected to react with acids to form ammonium (B1175870) salts and with electrophiles such as alkyl halides and acyl chlorides. The benzyl (B1604629) groups themselves could undergo electrophilic aromatic substitution, with the positions directed by the activating ethoxy and methoxy (B1213986) groups.

Summary of Key In Vitro Biological and Mechanistic Insights

Without any published in vitro studies on this compound, any discussion of its biological activity and mechanism of action is purely speculative. However, the broader class of dibenzylamine (B1670424) derivatives has been investigated for various pharmacological activities. Analogous compounds have shown potential as antimicrobial, anticancer, and neurological agents.

Should this compound be synthesized and tested, initial in vitro screening would likely involve a panel of assays to determine its cytotoxic effects on various cell lines, its antimicrobial activity against a range of bacteria and fungi, and its potential to interact with specific enzymes or receptors. Mechanistic studies would follow any positive hits from these initial screens, employing techniques such as molecular docking, enzymatic assays, and gene expression analysis to elucidate its mode of action at the molecular level.

Remaining Challenges and Open Questions in the Research of this compound

The foremost challenge in the research of this compound is the current lack of any available data. The primary open questions that need to be addressed are:

Feasibility of Synthesis: Can this compound be synthesized in an efficient and scalable manner?

Physicochemical Properties: What are its fundamental properties such as solubility, stability, and lipophilicity?

Biological Activity: Does this compound exhibit any significant biological activity in in vitro models?

Structure-Activity Relationship: How do the specific 4-ethoxy and 4-methoxy substituents on the benzyl rings contribute to any observed activity compared to other substituted dibenzylamines?

Addressing these fundamental questions through foundational research is a prerequisite for any further investigation into this compound.

Prospective Applications and Future Research Avenues for this compound and Its Analogues

Assuming future research demonstrates interesting biological activity for this compound, several prospective applications and research avenues could be explored.

If the compound shows potent and selective activity against a particular biological target, it could serve as a lead compound for drug discovery programs. Medicinal chemists could then synthesize a library of analogues with systematic variations to the core structure to establish a structure-activity relationship (SAR). For example, the positions and nature of the alkoxy groups could be varied, or other functional groups could be introduced to the phenyl rings or the amine nitrogen.

Future research would also involve computational studies, such as quantitative structure-activity relationship (QSAR) modeling, to predict the activity of novel analogues and guide synthetic efforts. Promising compounds would then progress to more advanced preclinical studies to evaluate their efficacy and safety in animal models.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine?

- Methodological Answer :

- Fukuyama Amine Synthesis : Utilize nitrobenzenesulfonamide intermediates (e.g., N-(4-methoxy-benzyl)-2-nitrobenzenesulfonamide) to protect one amine group, followed by alkylation with a 4-ethoxy-benzyl halide. Deprotection using phosphine (e.g., PBu₃) or thiols yields the secondary amine .

- Reductive Amination : React 4-ethoxy-benzaldehyde and 4-methoxy-benzylamine under hydrogenation (H₂/Pd-C) or using NaBH₃CN as a reducing agent to form the target compound .

- Cross-Coupling : Employ Buchwald-Hartwig amination with aryl halides and benzylamine derivatives in the presence of a palladium catalyst .

Q. How can the purity and structure of this compound be characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, ethoxy at δ ~1.3–1.5 ppm for -CH₂CH₃) and amine protons (if detectable) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₂₁NO₂, exact mass 271.1572) .

- Elemental Analysis : Validate C, H, N, O percentages (±0.3% deviation) .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions and in hexane/EtOAc for chromatographic purification .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can chemoselectivity be achieved when synthesizing this compound to avoid over-alkylation?

- Methodological Answer :

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to temporarily block one amine site during alkylation .

- Stepwise Alkylation : Introduce 4-methoxy-benzyl and 4-ethoxy-benzyl groups sequentially, with intermediate purification via column chromatography .

Q. What computational tools are effective for predicting reaction pathways and optimizing yields?

- Methodological Answer :

- Retrosynthetic Analysis : Use databases like Pistachio or Reaxys to identify viable precursors and reaction templates .

- DFT Calculations : Model transition states for key steps (e.g., deprotection in Fukuyama synthesis) to optimize reaction conditions (e.g., solvent, temperature) .

Q. How do steric and electronic effects influence the regioselectivity of benzyl group introduction?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Gaussian) to predict preferential attack sites .

- Electronic Profiling : Hammett σ constants show that electron-donating groups (e.g., -OCH₃, -OC₂H₅) direct alkylation to para positions; monitor via in-situ IR spectroscopy .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer :

- Reaction Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) .

- Side-Product Analysis : Identify by-products (e.g., tertiary amines from over-alkylation) via LC-MS and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。